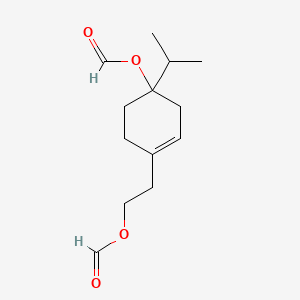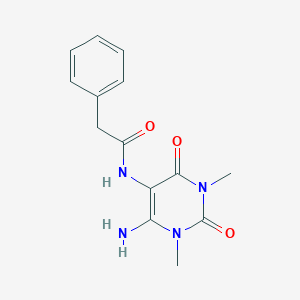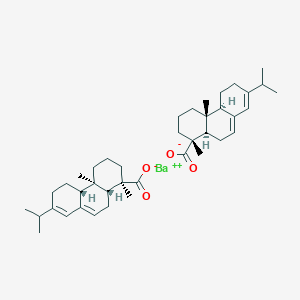
8-((2-Hydroxypropyl)amino)caffeine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-Hydroxypropyl)amino)caffeine is a derivative of caffeine, a well-known xanthine alkaloid. This compound is characterized by the substitution of a hydroxypropylamino group at the C-8 position of the caffeine molecule. The modification at this position is significant as it can alter the biological activity and metabolic stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-((2-Hydroxypropyl)amino)caffeine typically involves the catalytic amination of 8-bromocaffeine with 2-hydroxypropylamine. The reaction is carried out in the presence of a palladium catalyst (Pd(OAc)2) and a phosphine ligand (XantPhos) in a suitable solvent like toluene. The reaction mixture is heated under microwave activation to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. The purification process involves crystallization and chromatographic techniques to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 8-((2-Hydroxypropyl)amino)caffeine undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkoxides and thiolates can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-((2-Hydroxypropyl)amino)caffeine has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other caffeine derivatives with potential biological activities.
Biology: Studied for its effects on cellular metabolism and enzyme inhibition.
Industry: Utilized in the development of biocompatible polymer gels for drug delivery systems.
Mécanisme D'action
The mechanism of action of 8-((2-Hydroxypropyl)amino)caffeine involves its interaction with adenosine receptors, similar to caffeine. It acts as an antagonist to these receptors, inhibiting their activity and leading to increased neuronal firing and release of neurotransmitters like dopamine and norepinephrine . This results in enhanced alertness and reduced fatigue.
Similar Compounds:
- Caffeine (1,3,7-trimethylxanthine)
- Theophylline (1,3-dimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
- Paraxanthine (1,7-dimethylxanthine)
Comparison: this compound is unique due to the presence of the hydroxypropylamino group at the C-8 position, which enhances its metabolic stability and potentially alters its biological activity compared to other xanthine derivatives . This modification can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propriétés
| 60595-61-1 | |
Formule moléculaire |
C11H17N5O3 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
8-(2-hydroxypropylamino)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H17N5O3/c1-6(17)5-12-10-13-8-7(14(10)2)9(18)16(4)11(19)15(8)3/h6,17H,5H2,1-4H3,(H,12,13) |
Clé InChI |
TVEWRJQZOLMGPB-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)


![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)
